molecular formula C21H16N2O4 B2749862 N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide CAS No. 922082-37-9

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide

Cat. No.: B2749862
CAS No.: 922082-37-9
M. Wt: 360.369
InChI Key: PHZVBDBSLYVLPP-UHFFFAOYSA-N
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Description

  • Attachment of the Phenoxyacetamide Moiety

      Amidation Reaction: The final step involves the attachment of the phenoxyacetamide group to the nitrogen atom at the 2nd position of the oxazepine core. This can be done through an amidation reaction using phenoxyacetic acid and appropriate coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

  • Industrial Production Methods

    In an industrial setting, the synthesis of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide typically involves multiple steps:

    • Formation of the Dibenzo[b,f][1,4]oxazepine Core

        Starting Materials: The synthesis begins with the preparation of the dibenzo[b,f][1,4]oxazepine core. This can be achieved through the cyclization of appropriate precursors such as ortho-aminobenzophenone derivatives.

        Reaction Conditions: Cyclization is often carried out under acidic or basic conditions, depending on the specific starting materials and desired intermediates.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

        Reagents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

        Products: Oxidation typically results in the formation of oxo derivatives or further oxidation to carboxylic acids.

    • Reduction

        Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

        Products: Reduction can lead to the formation of alcohols or amines, depending on the specific functional groups present.

    • Substitution

        Reagents: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

        Products: Substitution reactions can introduce various functional groups, modifying the compound’s properties.

    Common Reagents and Conditions

      Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.

      Reducing Agents: Lithium aluminum hydride, sodium borohydride.

      Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).

      Bases: Triethylamine, pyridine.

    Scientific Research Applications

    Chemistry

      Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.

      Catalysis: It may be used as a ligand in catalytic reactions.

    Biology

    Medicine

      Therapeutic Agents: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry

      Material Science: Used in the development of new materials with specific properties.

    Mechanism of Action

    The mechanism by which N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its oxazepine core and phenoxyacetamide moiety. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

    Comparison with Similar Compounds

    Similar Compounds

      Dibenzo[b,f][1,4]oxazepine Derivatives: Compounds with similar core structures but different substituents.

      Phenoxyacetamide Derivatives: Compounds with the phenoxyacetamide group attached to different cores.

    Uniqueness

    N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide is unique due to the specific combination of the oxazepine core and the phenoxyacetamide moiety. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

    By understanding the synthesis, reactions, and applications of this compound, researchers can explore its potential in various scientific and industrial fields.

    Properties

    IUPAC Name

    N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-2-phenoxyacetamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H16N2O4/c24-20(13-26-15-6-2-1-3-7-15)22-14-10-11-18-16(12-14)21(25)23-17-8-4-5-9-19(17)27-18/h1-12H,13H2,(H,22,24)(H,23,25)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PHZVBDBSLYVLPP-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H16N2O4
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    360.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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